molecular formula C19H19D7ClNOS B1149976 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

Cat. No. B1149976
M. Wt: 358.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

Scientific Research Applications

Transdermal Drug Delivery System

Rotigotine, known for its potential in treating Parkinson's disease, has been studied for its effectiveness in a transdermal drug delivery system. Research indicates that a rotigotine microemulsion-based hydrogel can be developed for transdermal delivery. This method offers enhanced drug permeation and bioavailability, potentially improving patient compliance and broadening marketability (Wang et al., 2015).

Parkinson’s Disease Therapy

Studies have shown rotigotine to be a non-ergot, enantio-selective, D3/D2/D1 dopamine agonist drug, effective in classical models of Parkinson's disease. It demonstrates high clearance and a relatively short duration of effect but is effective after transdermal application, where the duration of effect is notably enhanced (Jenner, 2005).

Receptor Profile and Pharmacological Actions

Rotigotine has been thoroughly studied for its receptor profile, showing high affinity for dopamine receptors, particularly the D3 receptor. It also exhibits significant affinities at α-adrenergic and serotonin receptors. These properties characterize rotigotine as a specific dopamine receptor agonist with a preference for the D3 receptor, potentially contributing to its efficacy in Parkinson’s disease and restless legs syndrome (Scheller et al., 2008).

Advancements in Formulations

Research has focused on developing various formulations of rotigotine, such as nanoemulsions and mucoadhesive systems, for intranasal delivery. This aims to overcome limitations like poor oral bioavailability, high first-pass metabolism, and rapid plasma elimination. These innovative formulations open up new avenues for rotigotine’s clinical applications, particularly in the management of early Parkinson's disease (Choudhury et al., 2019).

Neuroprotective Effects

Rotigotine-loaded chitosan nanoparticles have been developed for nose-to-brain delivery, showing promising results in neuronal uptake, antioxidant, and neuroprotective effects in cell-based studies and animal models of Parkinson's disease. This method enhances brain targeting efficiency and drug bioavailability, indicating potential for a novel treatment approach for Parkinson’s disease (Bhattamisra et al., 2020).

properties

Product Name

Rotigotine D7 Hydrochloride

Molecular Formula

C19H19D7ClNOS

Molecular Weight

358.98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.